molecular formula C32H46O9 B12810280 [6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

Cat. No.: B12810280
M. Wt: 574.7 g/mol
InChI Key: IHTCCHVMPGDDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cucurbitacin A is a naturally occurring compound belonging to the family of tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, which includes cucumbers, pumpkins, and gourds. Cucurbitacin A is known for its bitter taste and has been studied for its various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cucurbitacin A involves multiple steps, starting from simpler triterpenoid precursors. One common synthetic route includes the cyclization of squalene to form the cucurbitane skeleton, followed by various oxidation and functionalization reactions to introduce the characteristic functional groups of Cucurbitacin A . The reaction conditions typically involve the use of strong oxidizing agents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of Cucurbitacin A is often achieved through extraction from natural sources, such as the roots, stems, and leaves of Cucurbitaceae plants. The extraction process involves solvent extraction using polar solvents like methanol or ethanol, followed by purification steps such as column chromatography to isolate Cucurbitacin A in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cucurbitacin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Cucurbitacin A, each with distinct biological activities. These derivatives are often studied for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of Cucurbitacin A involves the inhibition of key signaling pathways in cells. One of the primary targets is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a crucial role in cell proliferation and survival . By inhibiting this pathway, Cucurbitacin A can induce apoptosis and inhibit the growth of cancer cells. Additionally, Cucurbitacin A has been shown to generate reactive oxygen species (ROS), leading to oxidative stress and cell death .

Properties

IUPAC Name

[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O9/c1-17(34)41-27(2,3)12-11-23(37)31(8,40)25-21(36)14-29(6)22-10-9-18-19(13-20(35)26(39)28(18,4)5)32(22,16-33)24(38)15-30(25,29)7/h9,11-12,19-22,25,33,35-36,40H,10,13-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTCCHVMPGDDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)CO)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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